![molecular formula C21H18FN5O2S B2363243 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 852436-66-9](/img/structure/B2363243.png)
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H18FN5O2S and its molecular weight is 423.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide , also known as WAY-270329, belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H18FN5O2S, and it features a triazole ring fused with a pyridazine structure. The presence of sulfur and nitrogen heteroatoms enhances its reactivity and biological properties. The ethoxyphenyl moiety and acetamide group provide opportunities for structural modifications that could lead to analogues with improved potency and selectivity.
Anticancer Activity
Research has indicated that compounds containing triazole and pyridazine moieties exhibit significant anticancer properties. For instance, related compounds in the [1,2,4]triazolo[4,3-b]pyridazine series have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
22i | A549 | 0.83 ± 0.07 |
22i | MCF-7 | 0.15 ± 0.08 |
22i | HeLa | 2.85 ± 0.74 |
These findings suggest that the compound may also possess similar anticancer activity due to its structural characteristics .
The mechanism by which these compounds exert their anticancer effects often involves inhibition of specific kinases. For example, compounds like 22i have demonstrated strong inhibition of the c-Met kinase at nanomolar levels (IC50 = 48 nM). This kinase is involved in various signaling pathways that regulate cell proliferation and survival .
Pharmacological Profile
The pharmacological profile of similar triazole derivatives has been extensively studied, revealing a range of activities:
- Antifungal
- Antibacterial
- Antiviral
- Analgesic
- Anti-inflammatory
These activities are attributed to the ability of triazole derivatives to interact with various biological targets, including enzymes and receptors involved in disease processes .
Case Studies
- In Vitro Studies : In vitro studies have demonstrated that derivatives similar to our compound exhibit significant cytotoxicity against several cancer cell lines. For example, a derivative with a comparable structure showed an IC50 value of 0.83 μM against A549 lung cancer cells .
- In Vivo Studies : Animal studies are necessary to further evaluate the therapeutic potential and safety profile of these compounds. Preliminary results indicate that modifications in the chemical structure can lead to enhanced efficacy and reduced toxicity.
Future Directions
Research is ongoing to explore the full therapeutic potential of this compound. Future studies should focus on:
- Structure-Activity Relationship (SAR) : Understanding how different substitutions affect biological activity.
- Mechanistic Studies : Elucidating the exact pathways through which these compounds exert their effects.
- Clinical Trials : Initiating clinical trials to assess efficacy in humans.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds containing the triazole and pyridazine scaffolds exhibit notable antimicrobial properties. Specifically, derivatives of 1,2,4-triazoles have been shown to possess antibacterial and antifungal activities against various pathogens. For instance, compounds similar to 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide have demonstrated efficacy against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The presence of thio and triazole functionalities in the compound suggests potential anticancer properties. Studies have shown that thiosemicarbazone derivatives can exhibit chemopreventive and chemotherapeutic effects against various cancer types . The unique molecular structure of this compound may enhance its interaction with specific cancer-related biological targets.
Kinase Inhibition
The compound's structure indicates potential activity as a kinase inhibitor. Kinases are crucial in various signaling pathways related to cell proliferation and survival. The triazole-pyridazine framework is associated with the inhibition of certain kinases involved in cancer progression and other diseases . Further research could elucidate its specific kinase targets and therapeutic implications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications to the ethoxyphenyl moiety or the acetamide group could lead to enhanced potency and selectivity against specific biological targets.
Table 1: Structural Modifications and Biological Activities
Compound Name | Structure | Biological Activity |
---|---|---|
N-(4-methoxyphenyl)-2-thioacetamide | Triazole derivative | Anticancer |
5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione | Thiosemicarbazone | Antimicrobial |
6-(substituted phenyl)-[1,2,4]triazolo[3,4-a]quinazoline | Quinazoline derivative | Antiviral |
This table summarizes notable derivatives that share structural similarities with the compound and their corresponding biological activities.
Eigenschaften
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-2-29-15-9-7-14(8-10-15)21-25-24-18-11-12-20(26-27(18)21)30-13-19(28)23-17-6-4-3-5-16(17)22/h3-12H,2,13H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZAEDLAKXNEOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.